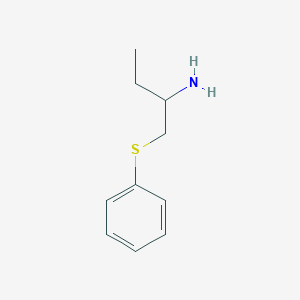
1-(苯硫基)丁-2-胺
描述
1-(Phenylsulfanyl)butan-2-amine is a chemical compound with the formula C10H15NS and a molecular weight of 181.30 g/mol . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of amines, such as 1-(Phenylsulfanyl)butan-2-amine, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed . Another method involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives .Molecular Structure Analysis
The InChI code for 1-(Phenylsulfanyl)butan-2-amine is 1S/C10H15NS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Amines, including 1-(Phenylsulfanyl)butan-2-amine, can undergo a variety of chemical reactions. For instance, they can participate in reactions involving alkyl groups, such as SN2 reactions of alkyl halides, ammonia, and other amines . They can also react with azide ions, which are then reduced .科学研究应用
Anti-Inflammatory Properties
1-(Phenylsulfanyl)butan-2-amine has been investigated for its potential anti-inflammatory effects. Inflammation plays a crucial role in various diseases, including autoimmune disorders, cardiovascular conditions, and neurodegenerative diseases. Researchers have explored this compound’s ability to modulate inflammatory pathways, potentially leading to novel therapeutic interventions .
Neuroprotection
The central nervous system (CNS) is vulnerable to oxidative stress and neuroinflammation. Some studies suggest that 1-(Phenylsulfanyl)butan-2-amine may exhibit neuroprotective properties by reducing oxidative damage and inflammation in neuronal cells. Further research is needed to fully understand its mechanisms and potential applications in neurodegenerative diseases .
Anticancer Activity
Compounds with sulfanyl (thiol) groups have shown promise in cancer research. 1-(Phenylsulfanyl)butan-2-amine’s unique structure makes it an interesting candidate for anticancer drug development. Researchers have explored its effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. However, more studies are necessary to validate its efficacy and safety .
Cardiovascular Applications
Cardiovascular diseases remain a global health challenge. Some investigations suggest that 1-(Phenylsulfanyl)butan-2-amine may impact cardiovascular health by influencing vascular tone, platelet aggregation, or lipid metabolism. Its potential as a cardiovascular drug warrants further exploration .
Chemical Biology and Enzyme Inhibition
Researchers have studied the interaction of 1-(Phenylsulfanyl)butan-2-amine with enzymes and receptors. Its sulfanyl group may play a role in enzyme inhibition, making it relevant for chemical biology and drug discovery. Understanding its binding affinity and selectivity can guide future research .
Organic Synthesis and Medicinal Chemistry
1-(Phenylsulfanyl)butan-2-amine serves as a valuable building block in organic synthesis. Medicinal chemists utilize it to create novel compounds with specific pharmacological properties. Its versatility allows for modifications that could lead to potent drugs targeting various diseases .
安全和危害
1-(Phenylsulfanyl)butan-2-amine is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H302, H312, H314, and H335 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .
作用机制
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target proteins and modulating their activity .
Biochemical Pathways
A compound with a similar structure, 4-(phenylsulfanyl) butan-2-one, has been shown to have anti-inflammatory effects, suggesting that it may modulate inflammatory pathways .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, which could influence its absorption and distribution .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
属性
IUPAC Name |
1-phenylsulfanylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEELLYVNKHEHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310858 | |
| Record name | 1-(Phenylthio)-2-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3898-25-7 | |
| Record name | 1-(Phenylthio)-2-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3898-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylthio)-2-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-hydroxyphenyl)-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3264252.png)
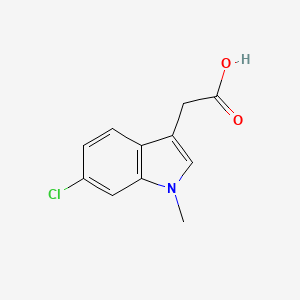
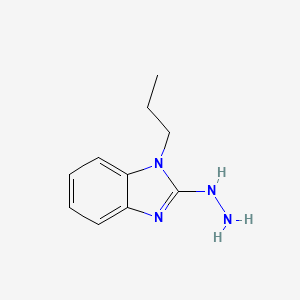
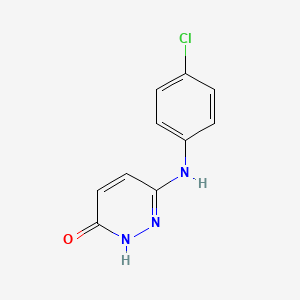
![7H-Cyclopenta[1,2-b:4,3-b']dithiophene](/img/structure/B3264286.png)

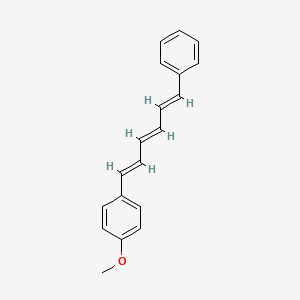
![[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate](/img/structure/B3264300.png)
![[4-(4-Methylphenyl)phenyl]methanamine](/img/structure/B3264301.png)
![[Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene](/img/structure/B3264310.png)
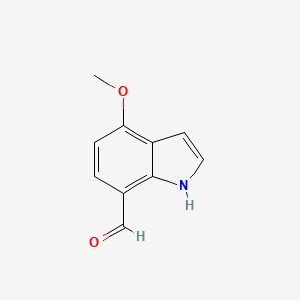
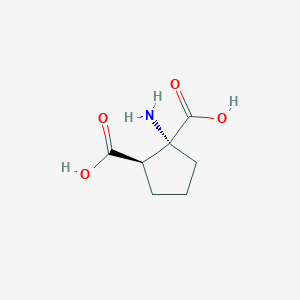
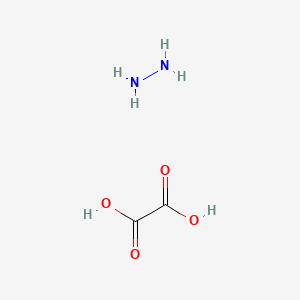
![Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B3264360.png)